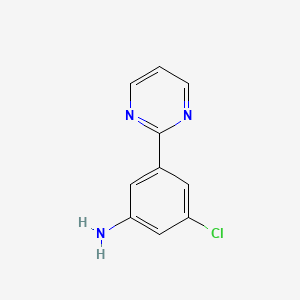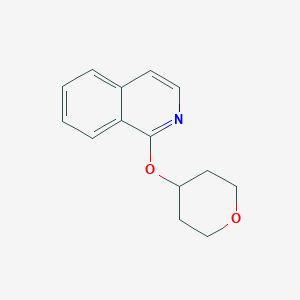
1-(Oxan-4-yloxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-yloxy)isoquinoline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Chemical Transformations
Catalyst-Controlled Synthesis : The synthesis of isoquinoline derivatives, including those similar to 1-(Oxan-4-yloxy)isoquinoline, can be achieved through catalyst-controlled processes. For instance, the synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides and ynamides utilizes Cp*Rh(III) catalysts for C–H bond functionalization and Sc(OTf)3 for oxazole formation, showcasing good functional group tolerance and regioselectivity (Niu et al., 2018).
Palladium-Catalyzed Functionalization : A strategy for synthesizing isoquinolines through palladium-catalyzed cyclization of oximes with vinyl azides or through homocoupling of oximes demonstrates good functional group tolerance under mild conditions (Zhu et al., 2016).
Photoluminescence and Material Applications
- Photoluminescence Properties : Research on lanthanide-organic coordination polymers with hydroxyquinoline-carboxylate ligands has revealed significant visible and NIR photoluminescence properties. These findings suggest potential applications in optical materials and photoluminescence based on isoquinoline derivatives (Gai et al., 2012).
Biological and Pharmacological Research
Nucleic Acid Binding : Isoquinoline alkaloids, including structures related to this compound, have been studied for their nucleic acid-binding properties, offering insights into their potential pharmacological and therapeutic applications. This area of research is critical for drug design and understanding the molecular basis of their activity (Bhadra & Kumar, 2011).
Radiopharmaceutical Chemistry : The chelating abilities of hydroxyquinolines with metal ions, including their use in coordination with radioactive isotopes for diagnostic purposes in nuclear medicine, highlight the versatility and potential of isoquinoline derivatives in medical applications (Southcott & Orvig, 2021).
Safety and Hazards
Future Directions
The synthesis of isoquinoline derivatives, including 1-(Oxan-4-yloxy)isoquinoline, is a hot topic in organic and medicinal chemistry . The development of diverse and practical approaches using water as a reaction medium in organic synthetic chemistry is desirable . The future direction in this field may involve the development of new strategies for the synthesis of isoquinoline derivatives .
Mechanism of Action
Isoquinolines are a class of organic compounds, which are nitrogenous secondary metabolites heterocyclic derivatives of amino acids . They are found in many plants, food, and even in the mammalian brain . The chemical structures of isoquinolines are similar to the well-known exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .
Target of Action
For instance, some isoquinoline sulfonamides have been reported as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase .
Mode of Action
Isoquinoline derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1bntiq) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been shown to exhibit neurotoxic activity to the dopamine neurons .
Pharmacokinetics
Isoquinoline derivatives are known to easily cross the blood-brain barrier (bbb) and migrate into the brain, producing behavioral and biochemical effects in monoamine systems .
Result of Action
Isoquinoline derivatives have been shown to lead to cell death via apoptosis as a result of their action .
Action Environment
It is known that isoquinoline derivatives are widely distributed in the environment, being present in many plants and foods .
Biochemical Analysis
Cellular Effects
Isoquinolines have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Isoquinolines are known to be involved in various metabolic pathways .
Subcellular Localization
Some isoquinolines have been found to localize to specific subcellular compartments .
Properties
IUPAC Name |
1-(oxan-4-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBZZWDWZSYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)

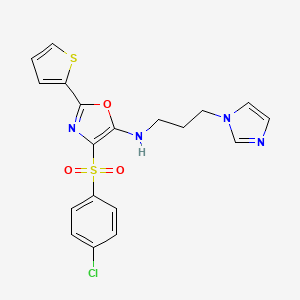
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)
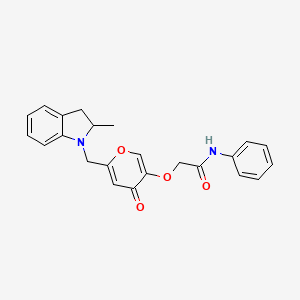

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)

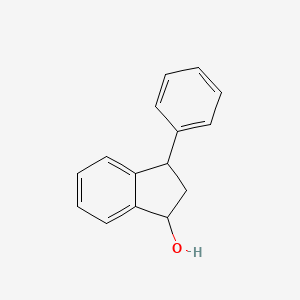
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)
